N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide
Overview
Description
N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide: is an organic compound characterized by the presence of naphthyl groups and a sulfonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthylamine and 2-naphthylsulfonyl chloride.
Formation of Intermediate: The 2-naphthylamine reacts with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.
Amidation Reaction: The intermediate sulfonamide is then reacted with 3-bromopropanoic acid under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with biochemical pathways, such as those involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-2-naphthyl-3-(2-naphthylsulfonyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-2-naphthyl-3-(2-naphthylsulfonyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide is unique due to its specific combination of naphthyl and sulfonyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-naphthalen-2-yl-3-naphthalen-2-ylsulfonylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c25-23(24-21-11-9-17-5-1-3-7-19(17)15-21)13-14-28(26,27)22-12-10-18-6-2-4-8-20(18)16-22/h1-12,15-16H,13-14H2,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRYYKZTUHDQTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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